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(4-Bromo-2,5-difluorophenyl)methanol

Cat. No.: B1532498
CAS No.: 486460-26-8
M. Wt: 223.01 g/mol
InChI Key: CXEWREITGADCOJ-UHFFFAOYSA-N
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Description

Structural Significance and Unique Electronic Characteristics within Halogenated Aromatic Alcohols

The significance of (4-Bromo-2,5-difluorophenyl)methanol lies in the synergistic effects of its halogen substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly lower the pKa of the benzylic alcohol and influence the electron density of the aromatic ring. nih.gov This increased acidity of the hydroxyl proton, compared to non-fluorinated benzyl (B1604629) alcohols, can alter its reactivity in synthetic transformations.

The two fluorine atoms at positions 2 and 5, along with the bromine atom at position 4, create a distinct substitution pattern on the benzene (B151609) ring. This polysubstitution leads to a highly polarized aromatic system. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the thermal and metabolic stability of molecules containing it. nih.gov The bromine atom, while also an electron-withdrawing group, is larger and less electronegative than fluorine. Its presence offers a site for further functionalization through reactions such as cross-coupling, which are fundamental in the synthesis of complex organic molecules. The combination of these halogens, therefore, provides a molecule with both stability and a handle for synthetic diversification.

The electronic properties of the aromatic ring are finely tuned by this specific arrangement of halogens. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic aromatic substitution, while also directing incoming electrophiles to specific positions. This predictable reactivity is a valuable asset in multi-step organic synthesis.

Historical Context and Evolution of Research on Fluorine and Bromine Substituted Phenylmethanol Derivatives

The exploration of halogenated organic compounds has a rich history, with early research driven by the need for new dyes, solvents, and eventually, pharmaceuticals and agrochemicals. The journey of benzyl alcohol and its derivatives began in the 19th century, closely linked to the burgeoning coal tar and dye industries. numberanalytics.com The synthesis of benzyl chloride, a precursor to benzyl alcohol, was a key development. numberanalytics.com

The introduction of fluorine into organic molecules marked a significant turning point in medicinal chemistry. The first fluorinated pharmaceutical, fludrocortisone, was commercialized in 1954, demonstrating the profound impact that fluorine could have on biological activity. acs.org This discovery spurred a wave of research into organofluorine chemistry, leading to the development of numerous fluorinated drugs, including the highly successful fluoroquinolone antibiotics in the 1980s. acs.org Today, it is estimated that approximately 20-25% of all commercialized pharmaceuticals contain fluorine. acs.orgacs.org

Brominated aromatic compounds have also played a crucial role as versatile intermediates in organic synthesis. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, in the latter half of the 20th century, elevated the importance of aryl bromides as key building blocks for carbon-carbon bond formation. This has made brominated phenylmethanol derivatives valuable precursors for the synthesis of complex molecular scaffolds.

The synthesis of polyhalogenated aromatic compounds, including those containing both fluorine and bromine, has evolved with the development of more selective and efficient halogenation and functionalization methods. The preparation of compounds like this compound often involves multi-step synthetic sequences, starting from readily available fluorinated or brominated precursors. For instance, the synthesis of the related 4-bromo-2,5-difluorobenzoic acid can be achieved from 1,4-dibromo-2,5-difluorobenzene (B1294941). guidechem.com Such acids can, in principle, be reduced to the corresponding phenylmethanols.

Current Research Gaps and Future Perspectives in the Field of Arylmethanol Chemistry

While the chemistry of arylmethanols is well-established, the exploration of polyhalogenated derivatives like this compound presents several opportunities and challenges, highlighting existing research gaps.

A significant gap lies in the comprehensive understanding of the interplay between multiple different halogen substituents on the biological activity and material properties of these molecules. While the effects of monofluorination or monobromination are relatively well-documented, the combined influence of a specific pattern of di-fluoro and mono-bromo substitution is less explored. Systematic studies are needed to elucidate how this unique substitution pattern affects properties such as membrane permeability, protein-ligand interactions, and electronic characteristics in materials.

Furthermore, the development of more efficient and sustainable synthetic routes to polyhalogenated arylmethanols remains an active area of research. Current methods can be lengthy and may rely on harsh reagents. The future of organofluorine chemistry, in particular, is moving towards greener fluorination techniques, including electrochemical and photochemical methods, to reduce the environmental impact. numberanalytics.com Applying these novel methods to the synthesis of compounds like this compound could provide more atom-economical and environmentally benign pathways.

Looking ahead, the future of arylmethanol chemistry, especially for highly functionalized derivatives, is bright. In medicinal chemistry, the unique properties imparted by fluorine and bromine make these compounds attractive scaffolds for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. nih.govnumberanalytics.com The continued rise of drug resistance also fuels the search for novel molecular architectures, where halogenation can play a key role in overcoming these challenges. numberanalytics.com

In materials science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique optical properties. numberanalytics.com Polyhalogenated aromatic compounds are being investigated for applications in organic electronics, such as in organic field-effect transistors and photovoltaics. The specific substitution pattern of this compound could be exploited to create novel liquid crystals, polymers, or other functional materials with tailored properties. The future will likely see a more rational design of such materials, guided by a deeper understanding of structure-property relationships in this class of compounds.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 486460-26-8 echemi.com
Molecular Formula C₇H₅BrF₂O echemi.com
Molecular Weight 223.02 g/mol echemi.com
Predicted Density 1.744 g/cm³ echemi.com
Predicted XLogP3 1.9 echemi.com
Predicted PSA 20.2 Ų echemi.com

Physicochemical Properties of a Related Compound: (4-Bromo-3-chloro-2,5-difluorophenyl)methanol

PropertyValueSource
Molecular Formula C₇H₄BrClF₂O nih.gov
Molecular Weight 257.46 g/mol nih.gov
Predicted XLogP3 2.6 nih.gov
Topological Polar Surface Area 20.2 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2O B1532498 (4-Bromo-2,5-difluorophenyl)methanol CAS No. 486460-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEWREITGADCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694910
Record name (4-Bromo-2,5-difluorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486460-26-8
Record name (4-Bromo-2,5-difluorophenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-2,5-difluorophenyl)methanol
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Synthetic Methodologies and Reaction Pathways Involving 4 Bromo 2,5 Difluorophenyl Methanol

Strategic Approaches for the Synthesis of (4-Bromo-2,5-difluorophenyl)methanol

The synthesis of this compound is typically achieved through a multi-step process that involves the careful introduction of the halogen substituents onto the aromatic ring, followed by the formation of the benzyl (B1604629) alcohol moiety.

Precursor Selection and Preparation for Aromatic Bromination and Fluorination

The common precursor for the synthesis of this compound is 1,4-dibromo-2,5-difluorobenzene (B1294941). This starting material provides the necessary bromine and fluorine atoms in the desired positions on the benzene (B151609) ring. The synthesis of key intermediates, such as 4-bromo-2,5-difluorobenzaldehyde (B1291445) and 4-bromo-2,5-difluorobenzoic acid, often commences from this precursor.

For instance, 4-bromo-2,5-difluorobenzaldehyde can be prepared from 1,4-dibromo-2,5-difluorobenzene via a lithium-halogen exchange reaction followed by formylation. wikipedia.org This involves treating the starting material with n-butyllithium at low temperatures, followed by the addition of a formylating agent like N,N-dimethylformamide (DMF). wikipedia.org

Similarly, 4-bromo-2,5-difluorobenzoic acid can be synthesized from 1,4-dibromo-2,5-difluorobenzene. The process involves a lithium-halogen exchange with n-butyllithium, followed by quenching the resulting aryllithium species with solid carbon dioxide (dry ice). organic-chemistry.org

Reduction Chemistry for Benzyl Alcohol Moiety Formation

The final step in the synthesis of this compound is the reduction of the carbonyl group of either the corresponding aldehyde or carboxylic acid.

A documented method for the reduction of 4-bromo-2,5-difluorobenzoic acid to this compound involves the use of a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in dry tetrahydrofuran (B95107) (THF). google.com This reagent is a versatile reducing agent capable of converting carboxylic acids to primary alcohols. google.com

PrecursorReducing AgentProductReference
4-Bromo-2,5-difluorobenzoic acidBorane-dimethyl sulfide complex (BH₃·SMe₂)This compound google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis of the precursor, 4-bromo-2,5-difluorobenzaldehyde, the temperature of the lithium-halogen exchange reaction is critical and is typically maintained at -78 °C to prevent side reactions. wikipedia.org The subsequent formylation is then allowed to proceed at room temperature. wikipedia.org Purification by column chromatography is often necessary to isolate the desired product with a reported yield of around 37%. wikipedia.org

For the synthesis of 4-bromo-2,5-difluorobenzoic acid, maintaining a low temperature during the addition of n-butyllithium and the subsequent carboxylation is essential for achieving high yields. organic-chemistry.org The workup procedure, involving acidification and extraction, is also critical for isolating the pure carboxylic acid. organic-chemistry.org In the reduction of 4-bromo-2,5-difluorobenzoic acid with borane-dimethyl sulfide, the reaction is typically carried out under an inert atmosphere (nitrogen) and at room temperature for an extended period to ensure complete conversion. google.com

Derivatization and Functionalization Reactions of this compound

The presence of a hydroxyl group and two different halogen substituents on the aromatic ring makes this compound a versatile substrate for further chemical transformations.

Transformations at the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of reactions, including etherification, esterification, and oxidation.

Etherification: A documented example of etherification involves the reaction of this compound with methyl iodide in the presence of a base such as sodium hydride in dimethylformamide (DMF). nih.gov This reaction proceeds via the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace the iodide from methyl iodide, yielding the corresponding methyl ether, 4-bromo-2,5-difluoro-1-(methoxymethyl)benzene. nih.gov

ReactantReagentProductReference
This compoundMethyl iodide, Sodium hydride4-Bromo-2,5-difluoro-1-(methoxymethyl)benzene nih.gov

Esterification: While specific examples of esterification of this compound were not found in the searched literature, this transformation can be readily achieved using standard esterification protocols. These methods include reaction with acyl chlorides or acid anhydrides in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis.

Oxidation: Similarly, specific examples of the oxidation of this compound back to 4-bromo-2,5-difluorobenzaldehyde were not explicitly detailed in the provided search results. However, this is a common transformation that can be accomplished using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation conditions.

Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine) in Coupling Reactions

The bromo and fluoro substituents on the aromatic ring of this compound and its derivatives exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in these transformations. This reactivity difference (C-Br > C-F) allows for selective functionalization at the bromine-substituted position.

Suzuki Coupling: A pertinent example is the Suzuki coupling of 4-bromo-2-fluoro-1-(methoxymethyl)benzene, a derivative of the title compound. In a documented patent, this compound undergoes a Suzuki coupling reaction with sodium [(1,3-dioxoisoindolin-2-yl)methyl]trifluoroborate in the presence of a palladium catalyst (palladium acetate(II)), a phosphine (B1218219) ligand (SPhos), and a base (sodium carbonate). nih.gov This reaction selectively occurs at the carbon-bromine bond, leaving the carbon-fluorine bonds intact, to form the coupled product. nih.gov

Aryl HalideCoupling PartnerCatalyst/LigandProductReference
4-Bromo-2-fluoro-1-(methoxymethyl)benzeneSodium [(1,3-dioxoisoindolin-2-yl)methyl]trifluoroboratePalladium acetate(II) / SPhos2-({[2-Fluoro-4-(methoxymethyl)phenyl]methyl}amino)isoindoline-1,3-dione nih.gov

Other Coupling Reactions (Buchwald-Hartwig, Sonogashira, Heck): While specific examples of Buchwald-Hartwig amination, Sonogashira coupling, or Heck reactions utilizing this compound or its direct derivatives were not found in the searched literature, the principles of these reactions are well-established. The higher reactivity of the C-Br bond would be expected to dominate in these transformations as well, allowing for the selective introduction of amine, alkyne, or alkene functionalities at the 4-position of the difluorophenyl ring system. The choice of catalyst, ligand, base, and reaction conditions would be crucial in achieving the desired transformation efficiently.

Nucleophilic Aromatic Substitution Studies on the Difluorinated Phenyl Ring

The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound and its derivatives makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces one of the fluorine atoms. The regioselectivity of this substitution is a critical aspect, governed by the electronic and steric environment of the reaction center.

The reactivity of halogenated aromatic compounds in SNAr reactions is influenced by the nature of the halogen. Generally, the order of reactivity is F > Cl > Br > I, which is counterintuitive to the trend of bond strength. This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

In the context of 1-bromo-2,5-difluorobenzene derivatives, the position of nucleophilic attack is directed by the combined electronic effects of the substituents. The fluorine atoms strongly activate the ring towards nucleophilic attack. While specific studies on this compound are not extensively documented in publicly available literature, research on related polyfluoroarenes provides valuable insights. For instance, in the SNAr of octafluorotoluene (B1221213) with phenothiazine, substitution occurs selectively at the para-position to the trifluoromethyl group, influenced by both electronic effects and steric hindrance. mdpi.com

Studies on the nucleophilic aromatic substitution of heteroaryl halides with thiols have shown that these reactions can proceed smoothly under the action of a base like potassium carbonate in a solvent such as N,N-dimethylacetamide (DMAc). nih.gov For electron-deficient heteroarenes, the reaction can occur without the need for additional activating groups. nih.gov Similarly, organic photoredox catalysis has enabled the nucleophilic defluorination of unactivated fluoroarenes with various nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov In these photoredox-catalyzed reactions, bromine atoms on the aromatic ring are often tolerated, allowing for further functionalization. nih.gov

The table below summarizes the general conditions for nucleophilic aromatic substitution on activated aromatic systems, which can be extrapolated to this compound.

NucleophileReagents and ConditionsProduct TypeReference(s)
ThiolsK₂CO₃, DMAc, rt-100 °CAryl thioethers nih.gov
AzolesOrganic photocatalyst, light, 45-50 °CN-Aryl azoles nih.gov
AminesOrganic photocatalyst, light, 45-50 °CN-Aryl amines nih.gov
PhenothiazinesK₂CO₃, DMF, 60 °C10-Arylphenothiazines mdpi.com

Stereoselective Synthesis and Chiral Induction Approaches for Related Stereoisomers

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in medicinal chemistry and materials science. For this compound, the benzylic carbon atom is a prochiral center. The reduction of the corresponding ketone, 4-bromo-2,5-difluorobenzoyl compounds, can lead to the formation of a chiral alcohol. Achieving high enantioselectivity in such reductions is a key synthetic challenge.

One of the most effective methods for the asymmetric reduction of prochiral ketones is the use of chiral catalysts. Chiral oxazaborolidine catalysts, often generated in situ from chiral amino alcohols, have been extensively used for the borane (B79455) reduction of ketones (CBS reduction). frontiersin.org This method has been successfully applied to a wide variety of ketones, affording chiral secondary alcohols in good yields and high enantiomeric excess. frontiersin.org

The development of chiral Brønsted acid catalysts has also provided powerful tools for asymmetric synthesis. ims.ac.jp These catalysts can activate substrates through hydrogen bonding and create a chiral environment that directs the stereochemical outcome of the reaction. While specific applications to the synthesis of this compound are not detailed in the literature, these general methodologies represent the state-of-the-art for accessing enantiomerically enriched benzylic alcohols.

Catalyst-controlled diastereoselective transformations are particularly valuable when multiple stereocenters are present. For instance, the stereoselective hydrogenation of a homoallylic alcohol using a chiral rhodium catalyst allowed for the selective synthesis of either diastereomer, depending on the choice of catalyst enantiomer. nih.gov This principle can be applied to the synthesis of more complex molecules derived from this compound.

The table below outlines some established methods for the enantioselective synthesis of alcohols, which could be adapted for the preparation of chiral this compound.

Reaction TypeCatalyst/ReagentProductKey FeaturesReference(s)
Asymmetric Ketone ReductionChiral Oxazaborolidine/BH₃Chiral Secondary AlcoholHigh enantioselectivity (ee) frontiersin.org
Asymmetric Aldehyde AdditionBu₃SnH/Et₂Zn with Chiral Amino AlcoholChiral Secondary AlcoholHigh ee for stannane (B1208499) addition organic-chemistry.org
Asymmetric HydrogenationChiral Rhodium CatalystChiral AlcoholCatalyst-controlled diastereoselectivity nih.gov
Asymmetric C-H AminationChiral Ru CatalystChiral Amine (from alcohol derivative)Intramolecular reaction with high ee organic-chemistry.org

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 4 Bromo 2,5 Difluorophenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei. For fluorinated compounds, ¹⁹F NMR provides additional crucial information.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms. In a related compound, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol, the hydroxymethyl protons (CH₂OH) are predicted to appear as a singlet around 4.6 ppm, which would be exchangeable with D₂O. The aromatic protons are expected in the range of δ 6.8–7.3 ppm, exhibiting splitting patterns due to coupling with fluorine and bromine atoms.

For (4-Bromo-2,5-difluorophenyl)methanol, one would anticipate distinct signals for the two aromatic protons and the methylene (B1212753) (CH₂) and hydroxyl (OH) protons of the methanol (B129727) group. The chemical shifts would be influenced by the strong electron-withdrawing effects of the bromine and fluorine substituents. The coupling constants (J-values) between the protons and the adjacent fluorine atoms would provide valuable information about their spatial relationships.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.8 - 7.5m (multiplet)
CH₂~4.6d (doublet)
OHVariables (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the hydroxymethyl group. The carbons directly bonded to the electronegative fluorine and bromine atoms will show characteristic chemical shifts. For instance, the carbon attached to bromine (C-Br) is anticipated to resonate in the range of 115–120 ppm, while the carbons bonded to fluorine (C-F) would appear further downfield, typically between 160–165 ppm, and would exhibit significant C-F coupling. beilstein-journals.org The chemical shift for the benzylic carbon (C-OH) is expected around 60-70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-Br115 - 120
C-F160 - 165
C-OH60 - 70
Aromatic C110 - 140
CH₂55 - 65

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaryl Moiety Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between these fluorine nuclei (F-F coupling) and with neighboring protons (H-F coupling) would definitively confirm the substitution pattern of the fluoroaryl moiety. In studies of similar fluorinated compounds, ¹⁹F NMR has been instrumental in confirming structural assignments. diva-portal.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for establishing the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the aromatic protons and potentially long-range coupling to the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the methylene proton signal to its corresponding carbon signal and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. It would be crucial for establishing the connectivity between the hydroxymethyl group and the aromatic ring, and for assigning the quaternary carbons, including those bonded to bromine and fluorine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200–3400 cm⁻¹ is characteristic of the hydroxyl group (O-H) involved in hydrogen bonding. beilstein-journals.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while the C-H stretching of the methylene (CH₂) group would be observed in the 2850-2960 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol is expected in the range of 1050-1250 cm⁻¹.

C-F Stretch: Strong absorptions corresponding to the C-F stretching vibrations are anticipated in the 1100–1250 cm⁻¹ region. beilstein-journals.org

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 550–650 cm⁻¹ range. beilstein-journals.org

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Absorption Bands

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch3200 - 3400Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Methylene C-HC-H Stretch2850 - 2960Medium
Alcohol C-OC-O Stretch1050 - 1250Strong
Aryl FluorideC-F Stretch1100 - 1250Strong
Aryl BromideC-Br Stretch550 - 650Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Weak

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering insights into its chemical structure and composition. While a specific Raman spectrum for this compound is not widely published, the expected vibrational modes can be inferred from the analysis of related structures such as benzyl (B1604629) alcohol and other substituted aromatic compounds. researchgate.netresearchgate.netchemicalbook.com

The Raman spectrum of benzyl alcohol exhibits a strong band around 1002 cm⁻¹ corresponding to the phenyl ring breathing mode. researchgate.net For this compound, this and other characteristic ring vibrations would be influenced by the heavy bromine atom and the highly electronegative fluorine atoms. The C-Br stretching vibration is typically observed in the lower frequency region, while the C-F stretching modes appear at higher wavenumbers.

Key expected Raman shifts for this compound would include:

Aromatic C-H stretching: Typically in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching (of the CH₂OH group): Around 2850-2950 cm⁻¹.

O-H stretching (of the alcohol group): A broad band, usually in the 3200-3600 cm⁻¹ range, the position and shape of which can be indicative of hydrogen bonding.

Aromatic ring vibrations (C=C stretching): In the 1400-1600 cm⁻¹ region.

C-F stretching: Expected in the 1100–1250 cm⁻¹ range.

C-Br stretching: Typically found in the 550–650 cm⁻¹ range.

The precise positions of these bands can provide a unique fingerprint for the molecule and can be used to distinguish it from its isomers.

Table 1: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference for Analogous Compounds
O-H Stretch 3200-3600
Aromatic C-H Stretch 3000-3100 researchgate.net
Aliphatic C-H Stretch 2850-2950 aps.org
Aromatic C=C Stretch 1400-1600 researchgate.net
C-F Stretch 1100-1250

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound (C₇H₅BrF₂O), the presence of bromine is a key feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are observed, separated by two mass units (M⁺ and M+2). ulethbridge.cawhitman.edu

The fragmentation of benzyl alcohols in mass spectrometry often involves the loss of the hydroxyl group or cleavage at the benzylic position. For this compound, common fragmentation pathways would likely include the loss of water (H₂O), a hydroxyl radical (•OH), or the entire hydroxymethyl group (•CH₂OH). The stability of the resulting benzyl-type cation would influence the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The exact mass of this compound is 221.94900 Da. echemi.com HRMS can confirm this value with high precision, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass (Da) Reference

Fragmentation Pattern Elucidation by Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, the molecular ion of this compound would be selectively isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Expected fragmentation patterns for the molecular ion of this compound would include:

Loss of H₂O: [M - H₂O]⁺

Loss of •OH: [M - OH]⁺

Loss of CH₂O: [M - CH₂O]⁺

Loss of Br•: [M - Br]⁺

Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl derivatives, though substitution may affect its formation. whitman.edu

The study of brominated aromatic compounds by negative chemical ionization (NCI) mass spectrometry often shows intense bromide anion (Br⁻) signals (m/z 79 and 81), which can be a highly sensitive method for detection. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of UV light by this compound is primarily due to π → π* transitions within the aromatic benzene (B151609) ring. The substitution pattern on the ring, including the bromo, fluoro, and hydroxymethyl groups, influences the energy of these transitions and thus the wavelength of maximum absorbance (λmax).

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of each atom in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsional angles.

SCXRD analysis would reveal the conformation of the hydroxymethyl group relative to the substituted benzene ring. Studies on related fluorinated benzyl alcohols have shown that intramolecular interactions, such as hydrogen bonding between the hydroxyl group and an ortho-fluorine atom (OH···F), can significantly influence the preferred conformation. nih.gov Furthermore, the crystal packing is determined by intermolecular forces, including hydrogen bonding and halogen bonding, which would be observable in the crystal structure of this compound. While specific SCXRD data for this compound is not available in the searched literature, analysis of closely related structures provides valuable insights into the expected solid-state conformation.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzyl alcohol
(4-Bromo-2-fluoro-5-methoxyphenyl)methanol
2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
2-fluorobenzyl alcohols
2,6-difluorobenzyl alcohols
4-fluorophenylmanganese(I) pentacarbonyl
(4-Bromo-3-chloro-2,5-difluorophenyl)methanol
(4-Bromo-2-fluoro-6-methylphenyl)methanol
2-(4-Bromo-2,5-difluorophenyl)acetic acid
(5-bromo-2,4-difluorophenyl)methanol
4-Bromo-2,6-difluorobenzyl alcohol
(5-Bromo-2-chloropyridin-4-yl)methanol
(5-Bromo-2-chlorophenyl)(4-ethyloxyphenyl)methanol
4'-bromo-2'-methylacetanilide
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol

Computational Analysis of this compound Remains Unexplored in Public Scientific Literature

A comprehensive search of public scientific databases and computational chemistry literature reveals a significant gap in the theoretical investigation of the chemical compound this compound. Despite the availability of advanced computational methods for predicting molecular properties, no specific studies detailing its electronic structure, reactivity, or spectroscopic characteristics appear to have been published.

While computational techniques such as Density Functional Theory (DFT) are widely used to analyze related halogenated organic molecules, the specific application of these methods to this compound has not been documented in the accessible literature. researchgate.netasianpubs.orgnih.gov Methodologies frequently employed for similar compounds include:

Density Functional Theory (DFT) Studies: This approach is fundamental for investigating electronic structure and reactivity.

Molecular Geometry Optimization and Conformational Analysis: Calculations are used to determine the most stable three-dimensional structure of a molecule, including bond lengths, bond angles, and the rotational orientation of functional groups. For similar molecules, studies have identified the most stable conformers and their relative energies. asianpubs.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. mdpi.com

Electrostatic Potential Surface (EPS) Analysis: This analysis maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is key to understanding intermolecular interactions. researchgate.netnih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction: These calculations provide theoretical spectra that can be compared with experimental data.

Simulated NMR Chemical Shifts and Vibrational Frequencies: Methods like the Gauge-Including Atomic Orbital (GIAO) are used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Likewise, theoretical vibrational (infrared and Raman) frequencies are calculated to help assign experimental spectral bands. researchgate.netresearchgate.net

Computational UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is often employed to calculate the electronic transitions and predict the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov

The absence of such detailed computational studies for this compound means that no specific data on its optimized geometry, frontier orbital energies, electrostatic potential distribution, or predicted spectroscopic signatures can be provided at this time. The scientific community has applied these powerful predictive tools to a wide array of other brominated and fluorinated compounds, but this compound itself awaits a formal computational investigation to elucidate these properties. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,5 Difluorophenyl Methanol

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the motion of atoms and molecules over time, offering insights into the dynamic behavior of compounds and the influence of their environment. For a molecule like (4-bromo-2,5-difluorophenyl)methanol, MD simulations can elucidate conformational preferences, intermolecular interactions, and the effects of different solvents on its structure and stability.

Dynamic Behavior and Conformational Analysis:

The dynamic behavior of this compound is largely governed by the rotational freedom around the C-C bond connecting the phenyl ring and the methanol (B129727) group, as well as the orientation of the hydroxyl proton. The presence of two fluorine atoms and a bromine atom on the phenyl ring introduces significant steric and electronic influences. Theoretical studies on ortho-halogenated benzyl (B1604629) alcohols suggest that they can exist in multiple low-energy conformations. rsc.org For this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom at the 2-position is a plausible and significant interaction that would stabilize a particular conformer. colostate.edu

MD simulations would likely reveal a dominant conformation where the hydroxyl group is oriented towards the fluorine atom. The simulations would also capture the vibrational and rotational motions of the molecule, providing a detailed picture of its flexibility and the barriers to conformational change.

Solvent Effects:

The choice of solvent can profoundly impact the behavior of this compound. MD simulations in different solvent environments, such as water, ethanol, and less polar solvents like chloroform, can predict how intermolecular interactions shift.

In a polar protic solvent like water, the hydroxyl group of the methanol moiety would act as both a hydrogen bond donor and acceptor with surrounding water molecules. researchgate.net These interactions would compete with the intramolecular hydrogen bonding, potentially leading to a different conformational equilibrium compared to the gas phase or a non-polar solvent. researchgate.net Studies on similar substituted benzyl alcohols in aqueous solutions have shown that the solvent can influence the stability of different conformers. researchgate.netCurrent time information in Pasuruan, ID.

A hypothetical summary of MD simulation findings for this compound in different solvents is presented in Table 1.

SolventPredicted Dominant InteractionExpected Conformational EffectPredicted Solvation Shell Structure
WaterIntermolecular H-bonding (solute-solvent)Potential disruption of intramolecular H-bond; increased flexibility.Well-defined hydration shell around the hydroxyl group.
EthanolInter- and intramolecular H-bonding competitionIntermediate flexibility; partial preservation of intramolecular H-bond.Organized solvent structure around the polar hydroxyl group.
ChloroformDominant intramolecular H-bondingMore rigid conformation stabilized by internal H-bond.Less structured solvation shell dominated by dispersion forces.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. mdpi.com The NLO response of a molecule is related to its ability to alter its charge distribution in the presence of a strong electric field, a property that can be predicted using quantum chemical calculations like Density Functional Theory (DFT). nih.govmdpi.com

The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the phenyl ring acts as the conjugated system. The fluorine and bromine atoms are electron-withdrawing groups due to their high electronegativity, while the methanol group can be weakly electron-donating.

First-Order Hyperpolarizability (β):

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-order NLO applications. DFT calculations are commonly employed to compute this property. mdpi.comnih.gov For this compound, the presence of multiple halogens (electron-withdrawing) and a methanol group (weakly electron-donating) on the benzene (B151609) ring suggests a moderate NLO response.

A predictive DFT study would likely involve geometry optimization of the molecule followed by the calculation of its polarizability (α) and first-order hyperpolarizability (β) tensors. The total (or static) first hyperpolarizability (β_tot) is a scalar quantity derived from the tensor components and is often compared to that of a standard NLO material like urea (B33335) for benchmarking.

Table 2 presents hypothetical NLO property data for this compound, predicted based on trends observed in similar halogenated aromatic compounds. These values would typically be calculated using a functional like B3LYP with a suitable basis set.

PropertyPredicted Value (a.u.)Methodology
Dipole Moment (μ)~2.5 - 3.5 DDFT/B3LYP
Mean Polarizability (α)~90 - 110DFT/B3LYP
First Hyperpolarizability (β_tot)~150 - 300 x 10-30 esuDFT/B3LYP

The predicted values suggest that this compound likely possesses a notable NLO response, making it a candidate for further experimental and theoretical investigation in the field of NLO materials. The interplay of the bromo and difluoro substituents with the methanol group on the aromatic ring creates a molecular structure with a significant dipole moment and hyperpolarizability.

Pharmacological and Medicinal Chemistry Research Involving 4 Bromo 2,5 Difluorophenyl Methanol Derivatives

Role as a Synthetic Building Block in Drug Discovery and Development

The (4-Bromo-2,5-difluorophenyl)methanol scaffold is a versatile building block in synthetic organic and medicinal chemistry. Its functional groups—the hydroxymethyl (-CH₂OH) and the bromo (-Br) substituent—serve as reactive handles for a variety of chemical transformations. This allows for the systematic modification of the core structure to create libraries of new compounds for drug screening.

For instance, closely related structures like (2-bromo-4,5-dimethoxyphenyl)methanol are used in alkylation reactions with substituted benzenes to produce novel diaryl methanes. mdpi.com These products can then undergo further modifications, such as demethylation, to yield targeted bromophenol derivatives. mdpi.com Similarly, the bromo-functionalized phenyl ring is a key component in the synthesis of more complex molecules, such as benzamide (B126) derivatives, which have been investigated as potent enzyme inhibitors. nih.gov The strategic placement of the bromo and fluoro groups on the aromatic ring is crucial for influencing binding affinity and selectivity towards specific biological targets.

Design and Synthesis of Novel Pharmaceutical Compositions Utilizing the this compound Scaffold

The design of new pharmaceutical agents often employs the this compound scaffold as a foundational element. Medicinal chemists utilize this structure to explore structure-activity relationships (SAR) by introducing diverse chemical moieties at specific positions. A common strategy involves the synthesis of diaryl methanes through the alkylation of precursors such as (2-bromo-4,5-dimethoxyphenyl)methanol. mdpi.com In these syntheses, the brominated phenylmethanol derivative is reacted with various substituted benzene (B151609) compounds to generate a series of diaryl methane (B114726) intermediates. mdpi.com These intermediates are then often subjected to demethylation using reagents like boron tribromide (BBr₃) to produce the final active bromophenol compounds. mdpi.com This synthetic route demonstrates how the initial scaffold can be elaborated into a range of derivatives with tailored biological activities. mdpi.com

Enzyme Inhibition Studies of Analogous Bromophenol Derivatives

Derivatives of bromophenol have been a focal point of enzyme inhibition studies due to their demonstrated ability to interact with the active sites of various enzymes. The phenolic hydroxyl group and the halogen substituents are key features that contribute to their inhibitory potential.

Bromophenol derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes, particularly hCA I and hCA II. mdpi.comnih.gov These enzymes are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. mdpi.comtaylorandfrancis.com Studies have shown that synthesized bromophenols can inhibit these cytosolic isoenzymes with inhibition constants (Kᵢ) in the low nanomolar range. mdpi.comnih.gov For example, a series of novel bromophenol compounds demonstrated effective inhibition against both hCA I and hCA II. mdpi.com The presence of different functional groups, including hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and bromo (-Br) on the aromatic scaffold, significantly influences the inhibitory activity. mdpi.com

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoenzymes by a Series of Synthesized Bromophenol Derivatives (Compounds 13-21)

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)
132.53 ± 0.251.63 ± 0.11
143.17 ± 0.444.28 ± 0.86
157.45 ± 0.962.62 ± 0.13
168.14 ± 0.707.77 ± 0.57
1713.84 ± 2.6410.33 ± 1.88
1815.26 ± 2.059.15 ± 1.36
1925.67 ± 4.5815.05 ± 1.07
2011.72 ± 1.636.21 ± 1.01
219.88 ± 1.154.97 ± 0.59

Data sourced from a 2022 study on novel bromophenol derivatives. mdpi.com

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary approach for treating the symptoms of Alzheimer's disease. nih.gov Research has demonstrated that novel bromophenol derivatives can be effective AChE inhibitors. mdpi.comnih.gov A series of synthesized bromophenols exhibited competitive inhibition against AChE with Kᵢ values in the nanomolar range. mdpi.com These findings highlight the potential of bromophenol-based compounds in the development of new treatments for neurodegenerative disorders. mdpi.comnih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by a Series of Synthesized Bromophenol Derivatives (Compounds 13-21)

CompoundAChE (Kᵢ, nM)
1311.04 ± 0.61
1411.62 ± 2.75
1524.86 ± 5.30
1616.27 ± 2.98
1721.04 ± 4.72
187.92 ± 1.38
1917.43 ± 3.15
208.32 ± 0.69
216.54 ± 1.03

Data sourced from a 2022 study on novel bromophenol derivatives. mdpi.com

Fibroblast Growth Factor Receptor (FGFR1) Inhibition by Related Benzamide Derivatives

Fibroblast growth factor receptors (FGFRs) are key regulators of cell proliferation, survival, and migration, and their aberrant activation is implicated in various cancers. nih.gov Consequently, FGFRs are promising targets for cancer therapy. nih.gov A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which can be conceptually derived from a brominated phenyl core, were designed and synthesized as novel inhibitors of FGFR1. nih.gov One of the most promising compounds from this series, designated C9, demonstrated significant inhibitory activity against five different non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.gov The IC₅₀ values for compound C9 were in the low micromolar range, indicating its potential as a lead compound for targeting FGFR1 in cancer treatment. nih.gov

Table 3: Inhibitory Activity (IC₅₀) of Compound C9 against FGFR1-Amplified NSCLC Cell Lines

Cell LineIC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. nih.gov

In-Silico Molecular Docking and Ligand-Receptor Interaction Studies

To understand the molecular basis of the observed enzyme inhibition, in-silico molecular docking studies are frequently employed. These computational methods predict the binding poses and interactions of a ligand within the active site of its target receptor.

For bromophenol derivatives inhibiting carbonic anhydrase and cholinesterase enzymes, induced fit docking simulations have been performed. nih.gov These studies revealed that the presence of a hydroxyl group on the aromatic ring is a critical feature for the inhibition of these enzymes. nih.gov In the case of acetylcholinesterase, docking studies help to elucidate the effect of the bromine atom on the inhibitory mechanism. nih.gov

Similarly, for the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (C9) targeting FGFR1, molecular docking experiments were conducted. nih.gov The results showed that compound C9 fits into the ATP-binding pocket of FGFR1 and is predicted to form six hydrogen bonds with amino acid residues in the active site. nih.gov These computational insights provide a theoretical foundation for the observed biological activity and guide the rational design of new, more potent inhibitors. nih.govnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Related Compounds

A study on the closely related compound, methyl 4-bromo-2-fluorobenzoate, provides valuable insight into the predicted ADME profile of this structural class. scispace.comresearchgate.net The primary difference between this compound and this compound lies in the functional group attached to the phenyl ring (a methyl ester instead of a hydroxymethyl group) and the specific positioning of the fluorine atoms. Despite these variations, the data offers a representative look at the likely ADME characteristics.

The in silico analysis of methyl 4-bromo-2-fluorobenzoate was conducted to evaluate several key ADME parameters. scispace.comresearchgate.net These predictions are crucial for understanding how the compound might behave within a biological system.

Key Predicted ADME Properties:

Blood-Brain Barrier (BBB) Permeability: The predicted solute permeability value suggests the potential for the compound to cross the blood-brain barrier. scispace.comresearchgate.net

Aqueous Solubility: Predictions for solubility in both buffer and pure water indicate the compound's capacity to dissolve in aqueous environments, a factor that influences its absorption. scispace.comresearchgate.net

Intestinal Absorption (Caco-2 Permeability): The Caco-2 cell permeability model is a common in vitro method to predict human intestinal absorption. The predicted value for methyl 4-bromo-2-fluorobenzoate suggests a certain level of permeability across the intestinal epithelium. scispace.comresearchgate.net

Cytochrome P450 (CYP) Inhibition: The study predicted that the compound would act as an inhibitor of CYP2C19 and CYP2C9, two important enzymes involved in the metabolism of a wide range of drugs. scispace.comresearchgate.net This suggests a potential for drug-drug interactions.

Human Intestinal Absorption (HIA): The predicted HIA value indicates the percentage of the compound that is likely to be absorbed from the human intestine. scispace.comresearchgate.net

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood can affect its distribution and availability to target tissues. The prediction for methyl 4-bromo-2-fluorobenzoate indicates a significant level of plasma protein binding. scispace.comresearchgate.net

Skin Permeability: This parameter estimates the compound's ability to be absorbed through the skin. scispace.comresearchgate.net

The following table summarizes the predicted ADME properties for methyl 4-bromo-2-fluorobenzoate, offering a valuable reference for the potential pharmacokinetic profile of structurally similar compounds, including derivatives of this compound.

Interactive Data Table: Predicted ADME Properties of Methyl 4-bromo-2-fluorobenzoate scispace.comresearchgate.net

ADME Parameter Predicted Value Significance
Solute Permeability (BBB)1.91742Predicts the ability to cross the blood-brain barrier.
Buffer Solubility (logS)11218Indicates solubility in a buffered aqueous solution.
Caco-2 Permeability (nm/s)20.4652Predicts human intestinal absorption.
CYP 2C19 InhibitorYesPotential to inhibit a key drug-metabolizing enzyme.
CYP 2C9 InhibitorYesPotential to inhibit another key drug-metabolizing enzyme.
Human Intestinal Absorption (%)98.447181High predicted absorption from the gut.
MDCK Permeability0.277822Another measure of cell permeability.
Plasma Protein Binding (%)70.38Indicates the extent of binding to proteins in the blood.
Pure Water Solubility (mg/L)552.998Solubility in pure water.
Skin Permeability (logKp)-1.98533Predicts the rate of absorption through the skin.
SK logD (pH 7.4)1.40496Distribution coefficient at physiological pH.
SK logP2.65296Partition coefficient, an indicator of lipophilicity.

Material Science and Supramolecular Chemistry Research Applications of 4 Bromo 2,5 Difluorophenyl Methanol Analogs

Investigation of Supramolecular Self-Assembly Mediated by Halogen Bonding and Other Non-Covalent Interactions

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of crystal engineering and materials design. In analogs of (4-Bromo-2,5-difluorophenyl)methanol, the presence of both hydrogen bond donors (hydroxyl group) and halogen bond donors (bromine atom) provides a versatile platform for investigating the interplay and competition between these non-covalent interactions.

Research on halogenated benzyl (B1604629) alcohols has demonstrated that the crystallization mechanism is a complex process governed by a hierarchy of intermolecular forces. google.com While strong interactions like the O-H···O hydrogen bonds are often primary drivers of assembling into one-dimensional chains, weaker interactions such as C-H···F, C-H···Br, and halogen bonds (Br···Br or Br···O) play a crucial role in the organization of these chains into two- and three-dimensional structures. google.com The directionality and strength of halogen bonds are influenced by the nature of the halogen atom and the electronic environment of the molecule.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of Halogenated Benzyl Alcohol Analogs

Interaction TypeDonorAcceptorTypical Role in Assembly
Hydrogen BondO-HO (hydroxyl)Formation of primary 1D chains
Halogen BondC-BrO, Br, π-systemInter-chain linking, 3D network formation
C-H···FC-HFStabilization of crystal packing
π···π StackingPhenyl RingPhenyl RingContribution to overall lattice energy

Crystallization Techniques for Structure Elucidation in Complex Organic Molecules using Halogenated Co-crystallization Agents

The determination of the precise three-dimensional structure of complex organic molecules is fundamental to understanding their function and for rational drug design. Crystallization is a critical step in this process, and the use of co-crystallization agents can be a powerful strategy to induce or improve the quality of crystals. Halogenated compounds, including analogs of this compound, are of particular interest as co-crystallization agents due to their propensity to form directional halogen bonds.

Co-crystals are multi-component crystals held together by non-covalent interactions. The introduction of a halogenated co-former can provide specific and directional interactions that guide the assembly of a target molecule into a well-ordered crystalline lattice. Techniques such as solvent evaporation, slow cooling, and grinding are commonly employed to screen for and produce co-crystals. The choice of solvent can be critical, as it can mediate the interactions between the co-formers.

The bromine and fluorine atoms in this compound analogs can participate in a variety of intermolecular interactions, making them versatile co-formers. The bromine atom can form strong halogen bonds with Lewis basic sites (e.g., nitrogen atoms in heterocycles), while the fluorine atoms can engage in weaker C-H···F hydrogen bonds. This combination of interactions can lead to the formation of robust and predictable supramolecular synthons, which are key building blocks in crystal engineering. The resulting co-crystals can then be analyzed by single-crystal X-ray diffraction to elucidate the structure of the complex organic molecule.

Table 2: Common Crystallization Techniques for Co-crystal Formation

TechniqueDescriptionAdvantages
Solvent EvaporationThe solute and co-former are dissolved in a suitable solvent, which is then allowed to evaporate slowly.Simple, widely applicable.
Slow CoolingA saturated solution of the components is slowly cooled to induce crystallization.Can produce high-quality crystals.
Vapor DiffusionA solution of the components is placed in a chamber with a precipitant vapor, which slowly diffuses into the solution.Good for small quantities and sensitive molecules.
GrindingThe solid components are ground together, sometimes with a small amount of liquid (liquid-assisted grinding).Solvent-free or low-solvent method, rapid screening.

Potential in the Development of Functional Materials and Ligands for Metal Complexes

The unique electronic and structural features of this compound and its analogs make them attractive candidates for the development of functional materials and as ligands for the synthesis of metal complexes. The presence of multiple functional groups allows for a variety of chemical modifications and coordination modes.

In the realm of functional materials, the ability of these compounds to form ordered structures through self-assembly can be exploited to create materials with specific optical or electronic properties. For instance, the incorporation of such halogenated phenyl rings has been explored in the context of organic light-emitting diodes (OLEDs) and other optoelectronic materials. The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) of the material, which is a critical parameter for these applications.

Table 3: Potential Applications of this compound Analogs in Materials Science

Application AreaKey Features of the AnalogPotential Function
Optoelectronic MaterialsTunable HOMO/LUMO levels due to halogenationComponents of OLEDs, sensors
Metal-Organic Frameworks (MOFs)Potential for ligand functionalizationBuilding blocks for porous materials for catalysis and separation
CatalysisCan form stable metal complexesLigands for homogeneous or heterogeneous catalysts
Crystal EngineeringDirectional non-covalent interactionsBuilding blocks for materials with tailored solid-state properties

Analytical Method Development and Quality Control Studies for 4 Bromo 2,5 Difluorophenyl Methanol

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying the main component from its related substances and impurities. For (4-Bromo-2,5-difluorophenyl)methanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to provide a complete picture of its purity.

HPLC is the primary method for assessing the purity and determining the presence of non-volatile impurities in this compound. The development of a suitable HPLC method involves a systematic approach to optimize various parameters to achieve a good resolution between the main peak and any impurity peaks.

A typical reversed-phase HPLC (RP-HPLC) method is developed, as it is well-suited for the separation of moderately polar compounds like this compound. The method development process focuses on selecting the appropriate stationary phase, mobile phase composition, and detection wavelength.

Key HPLC Method Parameters:

ParameterTypical ConditionRationale
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase Acetonitrile and Water (with 0.1% formic acid)A versatile mobile phase for gradient elution, allowing for the separation of compounds with a range of polarities. Formic acid helps in achieving better peak shapes.
Elution Mode GradientA gradient elution is often preferred to ensure the timely elution of both early and late-eluting impurities with good peak shapes.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 225 nmSelected based on the UV absorbance maximum of this compound to ensure high sensitivity.
Injection Volume 10 µLA small injection volume helps to prevent peak broadening and column overload.

This developed HPLC method is then used for impurity profiling, where any peaks other than the main this compound peak are identified and quantified. The relative retention time (RRT) of each impurity is calculated with respect to the main peak for consistent identification across different analyses.

To assess the presence of volatile impurities and residual solvents, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice. This technique is highly sensitive and provides structural information about the separated components, aiding in their identification.

The development of a GC-MS method for this compound involves optimizing the temperature program of the GC oven, selecting an appropriate capillary column, and setting the parameters for the mass spectrometer.

Typical GC-MS Method Parameters:

ParameterTypical ConditionPurpose
Capillary Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Carrier Gas HeliumAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CEnsures the rapid and complete volatilization of the sample.
Oven Program Start at 70°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 minA programmed temperature ramp allows for the separation of compounds with different boiling points.
Ion Source Temp. 230 °COptimizes the ionization of the analytes.
Quadrupole Temp. 150 °CMaintains the stability of the mass analyzer.
Scan Range 40-450 amuA wide mass range to detect a variety of potential volatile impurities and the parent compound.

This method can effectively detect and quantify residual solvents from the synthesis process, such as toluene, heptane, or ethyl acetate, as well as any volatile by-products.

Application in Quality Control (QC) and Quality Assurance (QA) Processes for Pharmaceutical Intermediates

The developed HPLC and GC-MS methods are integral to the Quality Control (QC) and Quality Assurance (QA) of this compound. These methods are applied at various stages of the manufacturing process to ensure the intermediate meets the predefined quality specifications.

Key QC/QA Applications:

Raw Material Testing: To ensure the quality of starting materials used in the synthesis of this compound.

In-Process Control (IPC): To monitor the progress of the chemical reaction and to determine the optimal point for reaction termination.

Final Product Release: To confirm that the final batch of this compound meets the stringent purity requirements before it is used in the next stage of pharmaceutical manufacturing.

Stability Studies: To assess the stability of the intermediate under various storage conditions over time.

By implementing these analytical methods, manufacturers can maintain batch-to-batch consistency and ensure that the quality of the pharmaceutical intermediate is upheld, which is a critical aspect of regulatory compliance.

Method Validation for Robustness, Specificity, and Detection Limits

For an analytical method to be considered reliable and suitable for its intended purpose in a regulated environment, it must undergo a thorough validation process. The validation of the HPLC and GC-MS methods for this compound assesses several key parameters.

Method Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a photodiode array (PDA) or mass spectrometric detector.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A correlation coefficient (r²) of ≥ 0.999 for a calibration curve prepared with at least five concentration levels.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).The relative standard deviation (RSD) should be not more than 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. bldpharm.comThe system suitability parameters should remain within the acceptance criteria when parameters like mobile phase composition, flow rate, and column temperature are slightly varied. bldpharm.com

The successful validation of these analytical methods provides a high degree of assurance that they will consistently produce accurate and reliable results, which is a cornerstone of modern pharmaceutical quality systems.

Future Directions and Emerging Research Avenues for 4 Bromo 2,5 Difluorophenyl Methanol Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For (4-Bromo-2,5-difluorophenyl)methanol, future research is likely to focus on moving beyond traditional multi-step procedures which may involve harsh reagents and generate significant waste.

One promising avenue is the exploration of greener reduction methods for the corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid. While methods using reagents like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) in tetrahydrofuran (B95107) (THF) are established for this type of transformation, the focus will likely shift towards catalytic hydrogenation or electrocatalytic reductions, which offer improved atom economy and reduced environmental impact. chemicalbook.com

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic routes and gain deeper insights into reaction mechanisms, the application of advanced spectroscopic techniques for real-time monitoring is crucial. Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction.

For the synthesis of this compound, these techniques could be employed to monitor the reduction of the carboxylic acid or the formylation of a precursor, allowing for precise control over reaction parameters and immediate detection of any side reactions or impurities. This real-time data facilitates rapid process optimization, leading to higher yields, improved purity, and enhanced safety.

Moreover, advanced NMR techniques, including 2D correlation spectroscopy (COSY, HMBC, HSQC), will continue to be indispensable for the unambiguous structural elucidation of this compound and its derivatives.

Development of this compound-Based Biosensors and Diagnostic Tools

The unique electronic properties conferred by the bromo and fluoro substituents on the phenyl ring of this compound make it an intriguing candidate for the development of novel biosensors and diagnostic tools. The bromo group can act as a handle for surface immobilization or further functionalization, while the fluorine atoms can serve as sensitive probes for ¹⁹F NMR-based diagnostics.

Future research could explore the incorporation of this moiety into larger molecular scaffolds designed to selectively bind to specific biomarkers of disease. For instance, derivatives of this compound could be designed to interact with enzymes or receptors, with the resulting binding event being detected through a change in an electrochemical or optical signal. The development of such targeted probes holds significant promise for early disease detection and personalized medicine.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the predictive design of molecules with desired properties. In the context of this compound, AI algorithms could be trained on existing datasets of related compounds to predict the biological activity, toxicity, and pharmacokinetic profiles of novel derivatives.

By computationally screening virtual libraries of compounds based on the this compound scaffold, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental screening. This in-silico approach can guide the rational design of molecules with enhanced efficacy and selectivity for specific biological targets.

Investigation into Cross-Coupling Reactions for Diverse Medicinal Chemistry Applications

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. nih.govnih.govrsc.org These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures.

Future research will undoubtedly focus on expanding the scope of these cross-coupling reactions with this compound to generate diverse libraries of compounds for biological screening. For example, Suzuki coupling with various aryl and heteroaryl boronic acids can lead to the synthesis of biaryl structures, which are common motifs in many approved drugs. nih.govnih.gov The resulting derivatives could be evaluated for a wide range of therapeutic activities, including as kinase inhibitors, anti-infective agents, or central nervous system drugs. mdpi.com

The strategic functionalization of the hydroxymethyl group in tandem with cross-coupling at the bromine position will further enhance the molecular diversity that can be achieved from this versatile building block.

Q & A

Q. How to address discrepancies between theoretical and experimental 19F^{19}F NMR chemical shifts?

  • Methodology : Use gauge-including atomic orbital (GIAO) calculations (Gaussian 16) with solvent corrections (PCM model). Deviations >1 ppm suggest conformational flexibility or intermolecular interactions (e.g., hydrogen bonding). Confirm via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.